2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one is a purine derivative that is recognized as an impurity of ganciclovir, an antiviral medication primarily used to treat cytomegalovirus infections in immunocompromised patients. This compound is characterized by its complex molecular structure, which includes multiple functional groups that contribute to its biological activity.
The compound is often synthesized as a byproduct during the production of ganciclovir and other related antiviral agents. It can be found in various chemical databases and suppliers that specialize in pharmaceutical compounds and impurities, such as PubChem, Pharmaffiliates, and other chemical repositories .
The synthesis of 2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one typically involves multi-step organic reactions. The process may include:
The synthesis may utilize reagents such as alkyl halides for methylation and hydroxymethylation steps. Reaction conditions (temperature, solvent, and time) are critical for optimizing yield and purity.
The molecular formula for 2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one is . Its structure features:
The compound's molecular weight is approximately 255.23060 g/mol. Structural representations can be derived from its SMILES notation: Nc1nc2n(COC(CO)CO)cnc2c(=O)[nH]1
.
As a purine derivative, 2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one can participate in various chemical reactions typical of nucleobases:
Reactions involving this compound may require specific conditions (e.g., pH levels, temperature) to facilitate desired outcomes while minimizing side reactions.
The mechanism of action for 2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one primarily relates to its role as an impurity in antiviral therapies:
Further studies are needed to elucidate the exact pathways and efficacy compared to its parent compound.
Key physical properties include:
Chemical properties relevant to 2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one include:
Relevant data on melting point, boiling point, and specific reactivity should be referenced from experimental studies or chemical databases .
While primarily known as an impurity in ganciclovir production, 2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one has potential applications in:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0